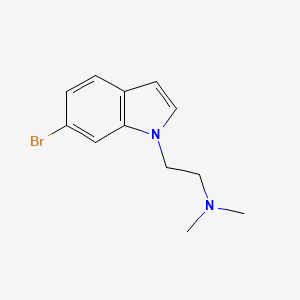

6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, followed by the introduction of the bromine and the dimethylaminoethyl group. The details of the synthesis would depend on the specific methods and reagents used, and could involve several steps .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, with the bromine and dimethylaminoethyl group attached at the positions indicated by the name. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the bromine and the dimethylamino group. The bromine is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction . The dimethylamino group could participate in reactions involving the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine and the dimethylaminoethyl group. For example, the bromine might increase the compound’s density and boiling point, while the dimethylamino group could influence its polarity .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

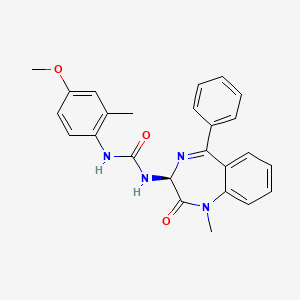

6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1H-indole, through its derivatives, has shown promising applications in the field of antiviral research. One notable derivative, Arbidol (ARB), exhibits broad-spectrum antiviral activity against both enveloped and non-enveloped viruses, including influenza A and B viruses, and hepatitis C virus (HCV). The mechanism of action for ARB is distinct from other antivirals, primarily inhibiting virus-mediated fusion with target membranes, thus blocking virus entry into target cells. This antiviral mechanism suggests potential for further development of derivatives for wider application in antiviral therapies (Boriskin et al., 2008).

Antimicrobial and Antimalarial Activity

Research into the natural and semi-synthetic compounds from the Jamaican sponge Smenospongia aurea has uncovered several indole alkaloids, including derivatives of this compound, demonstrating significant antimicrobial and antimalarial activities. These compounds have shown efficacy against Plasmodium enzymes and Staphylococcus epidermidis, indicating a potential pathway for developing new antimicrobial and antimalarial agents (Hu et al., 2002); (Segraves & Crews, 2005).

Synthesis and Chemical Studies

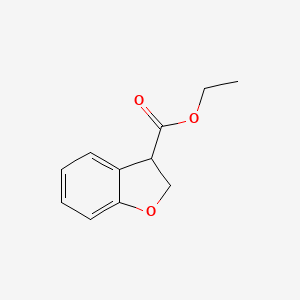

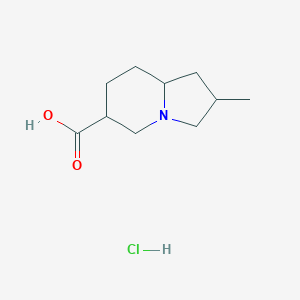

The compound has also been a focal point in synthetic chemistry research, contributing to the synthesis of complex molecules and facilitating understanding of reaction mechanisms. Studies on the Mannich reaction of arbidol hydrochloride, utilizing 6-bromo-5-hydroxy-1-methyl-2-phenyl methyl sulfide indole-3-carboxylic acid ethyl ester as a raw material, have optimized synthesis parameters, yielding insights into efficient production methods for pharmaceutical compounds (Liu Zong-lin, 2013). Moreover, studies on bromination reactions of indole derivatives and investigations into the synthesis of substituted indoles through palladium-assisted reactions have expanded the chemical repertoire available for the development of novel compounds with potential therapeutic applications (Miki et al., 2006); (Kasahara et al., 1986).

Wirkmechanismus

- One study synthesized a series of quaternary ammonium salts, including this compound, and evaluated their antileishmanial activity . While the exact target remains elusive, it likely interacts with specific cellular components.

Target of Action

Mode of Action

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(6-bromoindol-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMYHEIUENBMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=CC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2886398.png)

![N-(2,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2886399.png)

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)

![ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2886406.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2886407.png)

![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)